3-Ethyl-2-methoxyphenol

Beschreibung

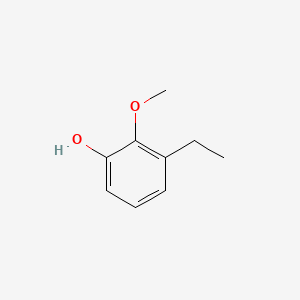

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-ethyl-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-5-4-6-8(10)9(7)11-2/h4-6,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBHVYWAELLBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952188 | |

| Record name | 3-Ethyl-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97678-77-8, 29760-89-2 | |

| Record name | 3-Ethylguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097678778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ETHYLGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C363GRY452 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 3 Ethyl 2 Methoxyphenol

De Novo Synthetic Routes to 3-Ethyl-2-methoxyphenol

De novo synthesis, the construction of a complex molecule from simpler, readily available precursors, offers precise control over the placement of functional groups. For a trisubstituted phenol (B47542) like this compound, regiochemical control is paramount.

Multi-Step Organic Synthesis Pathways

A plausible multi-step pathway to this compound could commence from a precursor such as 2,3-dimethoxybenzoic acid. This strategy involves introducing the ethyl group and then selectively manipulating the methoxy (B1213986) groups to yield the final product.

Proposed Pathway:

Friedel-Crafts Acylation: The synthesis can begin with the Friedel-Crafts acylation of 2,3-dimethoxybenzoic acid with acetyl chloride. This reaction, catalyzed by a Lewis acid, would likely direct the acetyl group to the position para to the 3-methoxy group due to steric hindrance at the other positions.

Clemmensen or Wolff-Kishner Reduction: The resulting acetophenone (B1666503) derivative can then be reduced to an ethyl group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are standard methods for converting a carbonyl group to a methylene (B1212753) group.

Selective Demethylation: The final and most challenging step would be the selective demethylation of the C2-methoxy group. Boron tribromide (BBr₃) is a common reagent for cleaving aryl methyl ethers. Achieving selectivity between the two methoxy groups would depend on their electronic and steric environments. The C2-methoxy group, being flanked by two substituents, might be sterically hindered, but electronic effects could favor cleavage at this position.

Catalyst Systems and Reaction Conditions in Preparation

The successful execution of the proposed synthetic pathway relies on carefully chosen catalysts and reaction conditions for each step.

| Step | Reaction | Catalyst / Reagents | Typical Conditions |

| 1 | Friedel-Crafts Acylation | AlCl₃ (Lewis Acid) | Acetyl chloride, inert solvent (e.g., CS₂, CH₂Cl₂), 0°C to room temperature |

| 2 | Clemmensen Reduction | Zn(Hg), conc. HCl | Reflux |

| 3 | Selective Demethylation | BBr₃ | Inert solvent (e.g., CH₂Cl₂), low temperature (e.g., -78°C to 0°C) |

Mechanistic Investigations of Synthetic Transformations

While specific mechanistic studies for the synthesis of this compound are not available, the mechanisms of the proposed core reactions are well-established in organic chemistry.

Friedel-Crafts Acylation: This reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.orgmt.com The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acetyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (sigma complex). Finally, a base removes a proton from the ring, restoring aromaticity and yielding the acylated product. mt.commasterorganicchemistry.com

Clemmensen Reduction: The precise mechanism of the Clemmensen reduction is not fully understood but is thought to involve radical intermediates and organozinc species on the surface of the zinc amalgam.

Demethylation with BBr₃: The mechanism involves the Lewis acidic boron atom coordinating to the oxygen of the methoxy group. This is followed by a nucleophilic attack by the bromide ion on the methyl group, proceeding through an Sₙ2-type transition state. This cleavage results in the formation of a bromodimethylborane (B1221736) and the desired phenoxide, which is then protonated upon aqueous workup to yield the phenol.

Conversion Pathways from Related Phenolic Precursors

An alternative approach involves modifying existing phenolic compounds that already possess some of the required structural features.

Alkylation and Methylation Reactions for Ortho- and Para-Substituted Ethylmethoxyphenols

Synthesizing this compound could be envisioned by introducing the ethyl group onto a guaiacol (B22219) (2-methoxyphenol) scaffold or by selectively methylating a 3-ethylcatechol precursor.

Alkylation of Guaiacol: The direct ethylation of guaiacol presents significant regioselectivity challenges. Friedel-Crafts alkylation of phenols is complicated by potential O-alkylation and the strong activating nature of the hydroxyl and methoxy groups, which can lead to polyalkylation. aalto.firesearchgate.net Studies on the ethanol (B145695) alkylation of guaiacol using zeolite-supported tungsten oxide catalysts have shown that a mixture of ethylated products is typically formed, with extensive alkylation leading to products like pentaethylphenol under forcing conditions. aalto.fibohrium.com Achieving selective ethylation at the C3 position would require a highly specific directing group strategy, which is not commonly reported.

Selective Methylation of 3-Ethylcatechol: A more regiochemically controlled approach would be the selective monomethylation of 3-ethylcatechol. Catechol and its derivatives can be selectively methylated to give guaiacol derivatives. wikipedia.org The challenge lies in differentiating between the two adjacent hydroxyl groups.

| Precursor | Reaction | Reagents / Catalyst | Potential Outcome & Challenges |

| Guaiacol | Friedel-Crafts Ethylation | Ethanol, Zeolite/Tungsten Oxide Catalyst | Mixture of ethylated isomers; poor selectivity for the 3-position. aalto.fi |

| 3-Ethylcatechol | Selective O-Methylation | Dimethyl sulfate (B86663) (DMS) or Dimethyl carbonate (DMC), Base (e.g., K₂CO₃), Metal Phosphate Catalysts | Potential for a mixture of this compound and 2-ethyl-3-methoxyphenol; selectivity depends on directing effects and steric hindrance. mdpi.commdpi.com |

Chemo-Enzymatic Approaches in this compound Synthesis

Chemo-enzymatic methods utilize enzymes to perform highly selective chemical transformations, offering potential solutions to regioselectivity problems. researchgate.net While no specific chemo-enzymatic synthesis of this compound has been documented, general strategies could be applied. nih.govmdpi.com

Enzymatic Acylation/Deacylation: A potential strategy could involve the non-selective chemical acylation of 3-ethylcatechol to form a mixture of di- and mono-acylated products. A lipase (B570770) could then be employed for the regioselective deacylation of one of the ester groups, leveraging the enzyme's ability to differentiate between sterically or electronically distinct positions. The remaining free hydroxyl group could then be chemically methylated, followed by the removal of the acyl protecting group.

Enzyme-Mediated Oxidation: Enzymes like peroxidases can be used for the oxidative polymerization of phenols. cardiff.ac.ukcardiff.ac.uk While not directly applicable to this synthesis, it highlights the ability of enzymes to interact specifically with phenolic substrates. A hypothetical route could involve an enzyme that selectively hydroxylates an ethyl-methoxyphenyl precursor, although such enzymes are highly specific and not broadly available for general synthesis.

These enzymatic strategies offer a pathway to high selectivity but require significant development, including enzyme screening and optimization of reaction conditions. nih.gov

Rearrangement and Isomerization Strategies

A significant challenge in synthetic chemistry is the targeted production of specific isomers, such as 3-alkylphenols (meta-isomers), which are valuable intermediates for pharmaceuticals and agricultural chemicals. google.com Direct demethoxylation of lignin-derived compounds like 4-ethyl-2-methoxyphenol (B121337) typically yields the 4-alkylphenol (para-isomer). google.com However, innovative catalytic processes have been developed to facilitate the rearrangement and conversion of 4-alkyl-2-alkoxyphenols into the more desirable 3-alkylphenol isomers. google.com

One patented process describes the conversion of 4-alkyl-2-hydroxyphenols or 4-alkyl-2-alkoxyphenols, including 4-ethyl-2-methoxyphenol, to 3-alkylphenols. google.com This conversion is achieved at elevated temperatures in the presence of a redox catalyst and a hydrogen-donating species. google.com The reaction conditions are critical for favoring the formation of the 3-alkylphenol over other potential products. google.com

This process represents a key strategy for isomer control, redirecting the reaction from the thermodynamically favored para-isomer to the synthetically valuable meta-isomer. The table below outlines the general conditions for this type of rearrangement.

Table 1: General Conditions for Catalytic Conversion of 4-Alkyl-2-alkoxyphenols to 3-Alkylphenols

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | 4-alkyl-2-alkoxyphenol (e.g., 4-ethyl-2-methoxyphenol) | google.com |

| Target Product | 3-alkylphenol (e.g., 3-ethylphenol) | google.com |

| Temperature Range | 200 °C to 400 °C | google.com |

| Catalyst Type | Redox catalyst | google.com |

| Co-reagent | Hydrogen donating species | google.com |

Derivatization and Functionalization of this compound for Research Purposes

Derivatization, the process of chemically modifying a compound to produce a new compound with different properties, is a fundamental tool in chemical research. jfda-online.com For a molecule like this compound, derivatization of its reactive phenolic and ethereal functional groups can enhance its utility for various scientific applications. These modifications can improve volatility for gas chromatography, increase stability, or introduce specific functionalities for mechanistic or analytical studies. jfda-online.com

Strategies for Ethereal and Phenolic Functional Group Modifications

The hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring of this compound are primary targets for chemical modification.

Phenolic Group Modification: The hydroxyl group can be readily converted into an ester or an ether. Esterification is a common strategy, which can be accomplished using various methods. For instance, the Yamaguchi esterification provides an alternative to the use of acid chlorides for synthesizing esters from phenols. neliti.com This involves reacting the phenol with a carboxylic acid in the presence of a suitable coupling agent. neliti.com Such modifications are useful for structure-activity relationship studies and for creating prodrugs.

Ethereal Group Modification: The methoxy group can be cleaved to yield a dihydroxy phenol (a catechol). This demethylation is a standard transformation in organic synthesis, often achieved using strong Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃). nih.gov This conversion to a catechol derivative can be important for studying the roles of adjacent hydroxyl groups in antioxidant activity or metal chelation.

Table 2: Examples of Functional Group Modifications

| Functional Group | Modification Type | Reagents/Method | Resulting Group |

|---|---|---|---|

| Phenolic Hydroxyl (-OH) | Esterification | Carboxylic acid, 2,4,6-trichlorobenzoyl chloride, triethylamine (B128534) (Yamaguchi method) | Ester (-O-C=O)-R) |

Synthesis of Conjugates and Adducts for Analytical or Mechanistic Studies

Creating conjugates or adducts of this compound is a key strategy for its purification, detection, and for studying its interactions with other molecules. An adduct is a product of a direct addition of two or more distinct molecules.

A notable example of adduct formation for analytical and purification purposes is the reaction of the closely related isomer, 4-ethyl-2-methoxyphenol (EMP), with calcium ions (Ca²⁺). nih.govresearchgate.net This process leverages the ability of the phenolic group to coordinate with metal ions, forming a complex that can be easily separated. researchgate.netacs.org The reaction proceeds in stages, ultimately forming a complex with a specific phenol-to-calcium ratio of 4:1. researchgate.net This complex precipitates from the solution, allowing for the separation of the phenol from impurities. nih.gov The purified phenol can then be recovered by thermal decomposition of the isolated adduct. nih.gov This method demonstrates how adduct formation can be a highly effective technique for purification, even from complex mixtures like biomass pyrolysis oil. nih.govacs.org

Table 3: Stages of Coordination Reaction between 4-Ethyl-2-methoxyphenol and Ca²⁺

| Stage | Reaction Type | Description | Resulting Intermediate/Product | Reference |

|---|---|---|---|---|

| Stage 1 | Neutralization | Ca²⁺ is neutralized by the phenol to form a phenolate (B1203915). | Ca(OH)(EPₒ) | acs.org |

| Stage 2 | Mixed Neutralization & Coordination | The hydroxide (B78521) in the intermediate reacts with another phenol molecule, and the resulting phenolate ion coordinates with the calcium center. | Ca(EPₒ)[EPₒ] | acs.org |

| Stage 3 | Coordination | Two additional phenol molecules coordinate to the calcium center to form the final complex. | Complex with a 4:1 phenol-to-calcium ratio | researchgate.netacs.org |

Spectroscopic Data for this compound Not Publicly Available

Consequently, the generation of an article with detailed research findings and data tables on the advanced spectroscopic characterization of this compound cannot be completed at this time. Further empirical research and publication of the findings would be required for such an analysis to be possible.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 2 Methoxyphenol

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for deducing its structure through controlled fragmentation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For 3-Ethyl-2-methoxyphenol, the molecular formula is C₉H₁₂O₂. HRMS can distinguish this compound from others with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places.

The theoretical monoisotopic mass of this compound is calculated to be 152.08373 g/mol . epa.gov An experimental HRMS analysis would be expected to yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental formula.

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Average Mass | 152.193 g/mol |

| Monoisotopic Mass | 152.08373 g/mol |

This interactive table summarizes the key mass properties of this compound.

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of ions. In a typical experiment, the protonated molecule [M+H]⁺ is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.

While specific experimental MS/MS data for this compound is not widely published, a fragmentation pathway can be predicted based on the known behavior of related phenolic compounds, such as its isomer 4-Ethyl-2-methoxyphenol (B121337). The primary fragmentation events are expected to involve the ethyl and methoxy (B1213986) functional groups.

A plausible fragmentation pathway for the protonated molecule ([C₉H₁₂O₂ + H]⁺, m/z 153.09) would likely involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-containing aromatic compounds is the cleavage of the O–CH₃ bond, leading to a highly stable ion. This would result in a fragment ion at m/z 138.

Loss of ethylene (B1197577) (C₂H₄): Benzylic cleavage of the ethyl group is a highly favorable process. This involves the loss of an ethylene molecule, leading to a prominent fragment ion at m/z 125.

Loss of water (H₂O): The presence of the hydroxyl group allows for the neutral loss of water, particularly under energetic conditions, which would produce a fragment at m/z 135.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure |

| 153.09 | •CH₃ (Methyl radical) | 138.06 | Dihydroxyethylbenzene ion |

| 153.09 | C₂H₄ (Ethylene) | 125.06 | Protonated Guaiacol (B22219) |

| 153.09 | H₂O (Water) | 135.08 | Ethylmethoxyphenyl cation |

This interactive table outlines the predicted fragmentation pathway for protonated this compound in an MS/MS experiment.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for identifying individual components within a mixture and confirming their structure.

In the context of analyzing guaiacol derivatives, GC-MS can effectively separate isomers like this compound and 4-Ethyl-2-methoxyphenol, which may co-exist in complex samples such as biomass pyrolysis oil. scispace.comshimadzu.com Although they have identical molecular weights, their different chemical structures cause them to have slightly different retention times on a GC column.

The mass spectrum obtained from electron ionization (EI) for this compound would show a molecular ion (M⁺•) peak at m/z 152. The subsequent fragmentation pattern is predicted to be dominated by benzylic cleavage. The most characteristic fragmentation for ethyl-substituted phenols is the loss of a methyl radical (•CH₃) from the ethyl group, leading to the formation of a stable tropylium-like ion. nist.gov

Molecular Ion (M⁺•): m/z 152

Base Peak ([M-CH₃]⁺): m/z 137 (loss of a methyl group from the ethyl substituent)

This pattern, particularly the intense peak at m/z 137, is highly diagnostic for ethyl-substituted guaiacol structures and would be used to confirm the presence of the compound in a separated sample. nist.gov

Advanced Diffraction Techniques

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. The technique requires the sample to be in the form of a single, well-ordered crystal. wikipedia.org When a beam of X-rays is directed at the crystal, the rays are diffracted into a specific pattern of spots. By analyzing the position and intensity of these spots, a detailed model of the electron density, and thus the atomic structure, can be constructed. nih.gov

This method provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule like this compound, X-ray crystallography could confirm the substitution pattern on the benzene (B151609) ring and reveal the orientation of the ethyl and methoxy groups relative to the hydroxyl group and the aromatic plane.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. The applicability of this technique is contingent upon the ability to grow a suitable single crystal of the compound, which can often be a challenging and rate-limiting step in the analytical process. nih.gov However, the technique has been successfully applied to a vast number of related substituted phenolic and aromatic compounds, confirming their molecular architecture and intermolecular interactions, such as hydrogen bonding.

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 2 Methoxyphenol Transformations

Oxidative and Reductive Chemistry

The presence of the electron-donating hydroxyl and methoxy (B1213986) groups makes the aromatic ring of 3-ethyl-2-methoxyphenol susceptible to oxidation. Conversely, the aromatic ring and the oxygen-containing functional groups can undergo reduction under specific catalytic conditions.

Electrochemical Oxidation Pathways of Related Methoxyphenols

The electrochemical oxidation of methoxyphenols, such as the structurally related p-methoxyphenol, has been investigated as a method for wastewater treatment. Studies on platinum anodes have shown that the peak potential for oxidation shifts to more negative values as the pH of the electrolyte increases. koreascience.kr The oxidation rate of p-methoxyphenol is particularly high in acidic electrolytes. koreascience.kr

In a different approach, the electrochemical demethylation of 2-methoxyphenol on a multi-walled carbon nanotube (MWCNT) modified glassy carbon electrode (GCE) has been demonstrated. nih.govacs.org This process, carried out at a bias potential of 0.5 V versus Ag/AgCl in a neutral pH solution, results in the formation of surface-confined catechol. nih.govacs.org Initial cyclic voltammetry of 2-methoxyphenol on a bare GCE shows an irreversible oxidation peak at 0.6 V, indicating the complexity of the electrochemical process. acs.org

| Compound | Electrode | Conditions | Key Findings |

| p-Methoxyphenol | Platinum | Varying pH | Peak potential shifts with pH; high oxidation rate in acidic electrolytes. koreascience.kr |

| p-Substituted Phenols | Boron-Doped Diamond | Bulk electrolysis | Indirect oxidation by hydroxyl radicals is the main degradation pathway. nih.gov |

| 2-Methoxyphenol | MWCNT-GCE | 0.5 V vs Ag/AgCl, neutral pH | Facile electrochemical demethylation to form surface-confined catechol. nih.govacs.org |

Catalytic Hydrogenation and Hydrodeoxygenation Reactions

Nickel-based catalysts have also been explored for the HDO of 2-methoxyphenol. tandfonline.com A Ni(40 wt%)-MgO(1.8 wt%)/kieselguhr catalyst showed high activity at 100°C and 1.36 MPa, which was attributed to its optimal nickel particle size, surface area, and reducibility. tandfonline.com The choice of precipitant used in catalyst preparation also influences activity, with Na2CO3 + Urea showing the best results due to better nickel dispersion and surface area. tandfonline.com

Recent studies have also focused on the selective hydrogenation of lignin-derived phenolics to cyclohexanols. researchgate.net An in-situ generated Ru(0)@Mg(OH)2 catalyst has shown high efficiency for the conversion of methoxyphenols to cyclohexanol (B46403) with high selectivity (93–99%). researchgate.net

| Reactant | Catalyst | Temperature | Pressure | Major Products |

| 2-Methoxyphenol | Pd/AC, Ru/AC | 240-330°C | 3.4 MPa H2 | Cyclohexanol, Cyclohexane, Benzene (B151609) acs.orgacs.org |

| 2-Methoxyphenol | Mo2C/AC | 330-375°C | 3.4 MPa H2 | Phenol (B47542), Benzene acs.orgacs.org |

| 2-Methoxyphenol | Ni-MgO/kieselguhr | 100°C | 1.36 MPa | Cyclohexane (from 2-MP) tandfonline.comresearchgate.net |

| Methoxyphenols | Ru(0)@Mg(OH)2 | Not specified | Not specified | Cyclohexanol researchgate.net |

| p-Methoxyphenol | Pd-Ag/Activated Carbon | 100-180°C | 0.5-2 MPa | Methoxycyclohexyl ketone google.com |

Advanced Oxidation Processes (AOPs) for Degradation Pathway Studies

Advanced Oxidation Processes (AOPs) are effective for the degradation of persistent organic pollutants like phenols. researchgate.net These processes rely on the generation of highly reactive hydroxyl radicals. researchgate.net The photocatalytic degradation of phenol using UV irradiation and a TiO2 catalyst is a widely studied AOP. bepls.comnih.govmdpi.com The efficiency of phenol removal is significantly higher with the combined UV/TiO2 system compared to UV exposure alone. bepls.com The degradation efficiency is also influenced by the pH of the solution, with increased degradation observed at higher pH values. bepls.com

The choice of oxygen source in photocatalytic AOPs also plays a crucial role. nih.govmdpi.com A study comparing air, dispersed synthetic air, and hydrogen peroxide (H2O2) as oxygen sources for phenol degradation with immobilized TiO2 photocatalysts found that the P90/UV/H2O2 system yielded the best results, achieving 100% degradation and about 70% mineralization within 3 hours. nih.govmdpi.com

Reactions Involving Aromatic Ring Functionalization

The electron-rich nature of the phenolic ring in this compound makes it amenable to electrophilic aromatic substitution reactions. The positions of substitution are directed by the activating and ortho-, para-directing hydroxyl and methoxy groups, as well as the weakly activating and ortho-, para-directing ethyl group.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. researchgate.net The hydroxyl and methoxy groups in this compound are strong activating groups, directing incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. The ethyl group is a weaker activating group, also directing ortho and para. The interplay of these groups will determine the regioselectivity of substitution reactions. For instance, in nitration reactions of phenol with dilute nitric acid, a mixture of ortho- and para-nitrophenols is typically formed. ncert.nic.in

Investigations of Nitration and Oxidative Cleavage Products

The nitration of phenols and related aromatic compounds can lead to a variety of products, including nitrated phenols and, under more forcing conditions, oxidative cleavage of the aromatic ring. The reaction of cresols with OH radicals in the presence of NOx, for example, can lead to the formation of nitrocresols. d-nb.info

In the context of atmospheric chemistry, the aqueous-phase reaction of 3-methylcatechol (B131232) with nitrite (B80452) under sunlight conditions leads to the formation of nitrocatechols and their subsequent oxidative cleavage products. researchgate.net While not directly involving this compound, this highlights the potential for complex reaction pathways involving nitration and subsequent ring-opening under oxidative conditions. A known reaction that can lead to the cleavage of an aryl-alkyl C-C bond in electron-rich aromatics is ipso-nitration. acs.org

Ether Cleavage Reactions and Phenolic Group Transformations

The transformation of this compound often involves the cleavage of its ether linkage and reactions at its phenolic hydroxyl group. These reactions are crucial for the chemical valorization of lignin-derived compounds.

The cleavage of the methoxy group (O-demethylation) is a key step in the conversion of guaiacol-type compounds. While specific studies on this compound are limited, research on analogous lignin-derived aromatic ethers provides insight into potential mechanisms.

Chemical and Electrochemical Demethylation:

Boron Tribromide (BBr₃): This reagent is highly effective for the selective demethylation of aryl methyl ethers under mild conditions. rsc.org The reaction is selective and tolerates various other functional groups. rsc.org DFT calculations suggest that one equivalent of BBr₃ can demethylate three equivalents of methyl aryl ethers. rsc.org

Acidic Concentrated Lithium Bromide (ACLB): A method using ACLB has been shown to be efficient for demethylating lignin-derived aromatics under moderate conditions (e.g., 110 °C). rsc.org The proposed mechanism involves the protonation of the methoxy oxygen by the strong acid, followed by a nucleophilic attack of the bromide ion on the methyl carbon in an Sₙ2 reaction, leading to the cleavage of the ether bond. rsc.org Studies on similar compounds show that electron-donating groups on the aromatic ring promote this reaction. rsc.org

Electrochemical Demethylation: A facile electrochemical method has been demonstrated for the demethylation of 2-methoxyphenol (guaiacol) on a multi-walled carbon nanotube (MWCNT) modified electrode. nih.gov This process, conducted at a bias potential in a neutral pH solution, transforms the precursor into surface-confined catechol. nih.gov The proposed mechanism involves the generation of a phenoxy radical, followed by protonation and reduction reactions. nih.gov

Biocatalytic Demethylation: Certain bacteria, such as Rhodococcus opacus PD630, possess O-demethylase enzyme systems capable of cleaving the methoxy group from aromatic compounds. asm.org These enzymatic systems, which can include heme iron cytochromes P450 or Rieske-type nonheme iron oxygenases, are a key step in the microbial degradation of lignin-derived monomers like guaiacol (B22219). asm.org

Information regarding the dealkylation (removal of the ethyl group) of this compound is not extensively covered in the reviewed literature. The primary focus of ether cleavage studies in these types of compounds is on the more prevalent and reactive methoxy group.

The phenolic hydroxyl group is a dominant functional group that dictates much of the reactivity of this compound.

Quinone Methide Formation: During thermal processes like lignin (B12514952) depolymerization, the free phenolic hydroxyl group is known to play a critical role in secondary repolymerization or charring reactions. osti.gov It can facilitate the formation of highly reactive quinone methide intermediates. osti.gov These intermediates readily undergo addition reactions with nucleophiles or participate in radical polymerization, leading to the formation of larger, insoluble products and reducing the yield of desired monomers. osti.gov

Prevention of Repolymerization: A key strategy to prevent these undesirable side reactions is the chemical modification of the phenolic hydroxyl group. Chemoselective methylation of the hydroxyl group to cap it as an inert ether linkage effectively prevents the formation of quinone methides. osti.gov Studies on milled wood lignin and dimeric model compounds have shown that blocking the free hydroxyl group significantly reduces char formation and repolymerization during depolymerization reactions. osti.gov

Complete Removal of the Hydroxyl Group: A general process for the complete dehydroxylation of phenolic compounds involves a two-step reaction. First, the phenolic compound is reacted with a heterocyclic halide, such as 2-bromopyridine, to form a stable pyridyl ether. google.com In the second step, this ethereal compound is hydrogenated over a palladium catalyst, which cleaves the C-O ether bond and replaces it with a C-H bond, resulting in the dehydroxylated aromatic compound. google.com

Complexation Chemistry and Coordination Interactions

Phenolic compounds can act as ligands, forming complexes with various metal ions. This property can be harnessed for separation and purification processes.

While detailed complexation studies specifically on this compound are scarce, extensive research on its isomer, 4-ethyl-2-methoxyphenol (B121337) (4-EMP), with calcium ions (Ca²⁺) provides a comprehensive model for the coordination chemistry of these molecules. nih.govacs.orgnih.gov This interaction has been leveraged to develop a novel method for the separation and purification of 4-EMP from complex mixtures. nih.govacs.org

The reaction between 4-EMP and Ca²⁺ proceeds in three distinct stages, ultimately forming a stable complex with a 4:1 phenol-to-calcium molar ratio. nih.govacs.org The mechanism was elucidated using a combination of analytical techniques including FTIR, NMR, and thermal analysis. nih.govnih.gov

The Three-Stage Complexation Mechanism:

Stage 1: Neutralization Reaction: The process begins with a simple acid-base neutralization reaction. The phenolic hydroxyl group of 4-EMP reacts with a calcium hydroxide (B78521) species to form a calcium phenolate (B1203915) salt, Ca(OH)(EP-O). nih.govacs.org This initial step is confirmed by the disappearance of the hydroxyl group's characteristic absorption band in FTIR spectra.

Stage 2: Mixed Reaction (Neutralization and Coordination): In the second stage, another molecule of 4-EMP reacts. This stage involves both further neutralization and the beginning of coordination chemistry. The product formed is Ca(EP-O)[EP-O], where one phenolate is ionically bonded and the other is coordinated via the hydroxyl oxygen.

Stage 3: Final Coordination: The final stage involves a different type of coordination. Two additional 4-EMP molecules bind to the calcium center through interactions with the hydrogen atoms on the benzene ring (specifically, the hydrogens ortho and para to the ethyl group), forming the final 4:1 complex, Ca(EP-O)[EP-O][EP-H]₂. nih.gov This interaction is evidenced by significant changes in the chemical shifts of the corresponding aromatic protons in ¹H NMR spectra. nih.gov

The resulting complex is stable but can be decomposed by heating to release the purified phenolic compound. nih.govacs.org

Table 1: Stages of Complexation between 4-Ethyl-2-methoxyphenol (EMP) and Ca²⁺

| Stage | Reaction Type | Reactants | Intermediate/Final Product | Stoichiometry (EMP:Ca²⁺) | Key Spectroscopic Evidence |

|---|---|---|---|---|---|

| 1 | Acid-Base Neutralization | 1 EMP + Ca(OH)₂ | Ca(OH)(EP-O) | 1:1 | Disappearance of δ(C–OH) absorption in FTIR. |

| 2 | Mixed Neutralization & Coordination | 1 EMP + Ca(OH)(EP-O) | Ca(EP-O)[EP-O] | 2:1 | Upfield shifts in aromatic proton signals in NMR. |

| 3 | Coordination | 2 EMP + Ca(EP-O)[EP-O] | Ca(EP-O)[EP-O][EP-H]₂ | 4:1 | Disappearance of specific aromatic proton signals (HA and HC) in ¹H NMR. nih.gov |

Computational and Theoretical Chemistry Studies of 3 Ethyl 2 Methoxyphenol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic characteristics of 3-Ethyl-2-methoxyphenol.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement (optimized geometry) by finding the minimum energy state. nepjol.info This process yields precise data on bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Illustrative Value |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-C (ring): ~1.39 ÅC-O (phenol): ~1.36 ÅC-O (methoxy): ~1.37 ÅO-CH₃: ~1.43 Å |

| **Bond Angles (°) ** | The angle formed between three atoms across at least two bonds. | ∠CCO (ring): ~120°∠C-O-C (methoxy): ~117° |

| Dihedral Angles (°) | The angle between two intersecting planes, used to define conformation. | Defines the orientation of the ethyl and methoxy (B1213986) groups relative to the phenyl ring. |

| Dipole Moment (D) | A measure of the net molecular polarity. | ~2.0 - 2.5 D |

| Note: The values in this table are illustrative for a substituted methoxyphenol and represent typical outputs from DFT calculations. Specific experimental or calculated values for this compound are not available in the provided sources. |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. schrodinger.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. science.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. nepjol.infoepstem.net These indices provide a theoretical framework for understanding the molecule's susceptibility to chemical reactions.

| Reactivity Index | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. schrodinger.com |

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. epstem.net |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. epstem.net |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | The ability of an atom to attract shared electrons. nepjol.info |

| Chemical Potential (μ) | μ ≈ -(IP + EA) / 2 | The escaping tendency of electrons from an equilibrium system. nepjol.info |

| Global Hardness (η) | η ≈ (IP - EA) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high polarizability. nepjol.info |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity to accept electrons. nepjol.info |

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated using DFT calculations. nih.gov By calculating the vibrational frequencies and their corresponding intensities, a predicted spectrum is constructed. mit.edumdpi.com These calculations can help assign specific absorption bands to the vibrational modes of the molecule, such as the O-H stretch of the phenolic group, the C-H stretches of the aromatic ring and alkyl groups, and the C-O stretches of the ether and phenol (B47542) moieties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. epstem.netresearchgate.net These calculations are often performed with consideration of solvent effects to better match experimental conditions. acs.org Predicted spectra for this compound would provide chemical shift values for each unique proton and carbon atom, which can be compared with experimental data for structural verification. researchgate.netnih.govacs.org The accuracy of modern prediction methods is often high, with mean absolute errors for ¹³C and ¹H shifts being acceptably low for reliable structural elucidation. arxiv.org

| Nucleus | Predicted Chemical Shift (ppm) (Illustrative) | Experimental Chemical Shift (ppm) (Related Compounds) |

| ¹H NMR | Aromatic H: 6.7-7.0OCH₃ H: ~3.8OH H: ~5.5CH₂ (ethyl) H: ~2.6CH₃ (ethyl) H: ~1.2 | Similar ranges are observed for substituted phenols and methoxybenzenes. researchgate.net |

| ¹³C NMR | Aromatic C: 110-150OCH₃ C: ~56CH₂ (ethyl) C: ~23CH₃ (ethyl) C: ~14 | Similar ranges are observed for substituted phenols and methoxybenzenes. researchgate.net |

| Note: Predicted values are illustrative. Experimental validation is essential. Computational accuracy depends on the level of theory, basis set, and inclusion of solvent effects. arxiv.org |

Molecular Dynamics Simulations and Conformation Analysis

While quantum chemical calculations typically focus on a single, static, minimum-energy structure, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule over time. acs.org Using classical mechanics and a force field (or a quantum mechanical method in ab initio MD), these simulations track the motions of all atoms in the molecule and its surrounding environment (e.g., solvent molecules). mdpi.com

For this compound, MD simulations are invaluable for performing a thorough conformational analysis. The molecule possesses rotational freedom around several single bonds: the bond connecting the ethyl group to the ring, the C-C bond within the ethyl group, and the C-O bond of the methoxy group. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers (e.g., staggered vs. eclipsed orientations) and the energy barriers between them. youtube.com This provides a picture of the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature. Furthermore, simulations in an aqueous solution can reveal how hydrogen bonding and other intermolecular interactions with water molecules influence its structure and dynamics. researchgate.net

Reaction Mechanism Prediction and Energetics

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, providing insights into how reactants are transformed into products.

For any proposed synthetic route to this compound, or for any reaction it undergoes (such as oxidation or demethylation), computational methods can be used to investigate the reaction mechanism in detail. researchgate.netnih.gov This involves identifying all intermediates and, crucially, the transition states that connect them.

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. researchgate.net Using DFT, researchers can perform transition state searches to locate the precise geometry of these short-lived species. Calculating the energy of the transition state relative to the reactants gives the activation energy (Ea) of the reaction. A high activation energy implies a slow reaction, while a low activation energy suggests a faster one. This analysis is fundamental for understanding reaction kinetics, rationalizing experimental outcomes, and predicting the feasibility of a proposed synthetic step under specific conditions. For example, in the synthesis of this compound, one could model the etherification of a dihydroxy precursor to understand the energetics of forming the methoxy group.

Theoretical Studies of Unimolecular Dissociation in Gas Phase

Theoretical studies into the unimolecular dissociation of substituted methoxyphenols in the gas phase provide critical insights into their stability, fragmentation pathways, and potential atmospheric fate. Research on isomers like 4-ethyl-2-methoxyphenol (B121337) (4-ethylguaiacol) serves as a direct model for understanding the dissociation dynamics of this compound. researchgate.netnih.gov

These investigations typically employ tandem mass spectrometry to analyze the dissociation of protonated forms of the molecules. researchgate.net The experimental findings are then elucidated using computational methods, primarily Density Functional Theory (DFT), to map the minimum energy reaction pathways. researchgate.netnih.gov For enhanced accuracy in energetic calculations, high-level methods like the Complete Basis Set (CBS-QB3) are often used for single-point energy calculations. researchgate.netnih.gov

For protonated 4-ethyl-2-methoxyphenol, a common dissociation pathway observed involves the loss of a methanol (B129727) (CH₃OH) molecule. researchgate.netnih.gov This is followed by a ring contraction and subsequent loss of carbon monoxide (CO), ultimately leading to the formation of a stable cyclopentadienyl (B1206354) ion as the primary product. researchgate.netnih.gov In addition to this major fragmentation route, minor channels have also been identified, including the loss of methane (B114726) (CH₄) and water (H₂O). researchgate.netnih.gov These dissociation pathways are crucial for predicting the behavior of such compounds in various environments, including atmospheric and combustion processes.

The theoretical approaches used in these studies are summarized in the table below.

| Computational Method | Purpose | Reference |

|---|---|---|

| Density Functional Theory (e.g., B3LYP/6-31G(d)) | Determination of minimum energy reaction pathways and transition state geometries. | researchgate.netnih.gov |

| Complete Basis Set (e.g., CBS-QB3) | Acquisition of reliable single-point energy calculations for accurate energetics. | researchgate.netnih.gov |

| Tandem Mass Spectrometry | Experimental analysis of the unimolecular dissociation of protonated ions. | researchgate.netnih.gov |

Thermochemical Calculations and Intermolecular Interactions

Standard Molar Enthalpies of Formation and Energetic Landscapes

The thermochemical properties of methoxyphenols, including their standard molar enthalpies of formation, are fundamental to understanding their energetic landscapes. These properties are investigated through both experimental techniques and theoretical calculations. acs.org Ab initio and Density Functional Theory (DFT) methods are standard computational tools for verifying experimental data and exploring the energies of different molecular conformations. acs.orgresearchgate.net

The table below shows key thermochemical data that are typically determined in such studies, using the closely related 4-ethyl-2-methoxyphenol as an example where data is available.

| Thermochemical Property | Description | Relevance |

|---|---|---|

| Standard Molar Enthalpy of Formation (ΔfH°) | The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. mdpi.com | Provides fundamental data for calculating reaction enthalpies. |

| Enthalpy of Vaporization (ΔvapH) | The amount of energy required to transform a liquid substance into a gas at a given pressure. | Important for understanding phase behavior and volatility. |

| Enthalpy of Sublimation (ΔsubH) | The energy required to change a substance from a solid to a gas without passing through a liquid phase. | Relevant for solid-state stability and purification processes. |

| Fusion Enthalpy (ΔfusH) | The change in enthalpy resulting from heating one mole of a substance to change its state from a solid to a liquid. | Characterizes the melting process. |

Modeling of Inter- and Intramolecular Hydrogen Bonding

The presence of both a hydroxyl (-OH) group and a methoxy (-OCH₃) group on the aromatic ring of this compound allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. These interactions are critical in determining the compound's physical properties, conformational preferences, and biological activity. acs.org

Theoretical modeling is an essential tool for studying these hydrogen bonds. Quantum-chemical calculations, including DFT and ab initio methods like MP2, are used to investigate the geometry and energetics of these interactions. acs.org For ortho-substituted phenols like 2-methoxyphenol (guaiacol), a key area of study is the intramolecular hydrogen bond between the hydroxyl hydrogen and the oxygen of the methoxy group. acs.orgresearchgate.net Theoretical studies have confirmed the presence of this bond, which is supported by experimental evidence from infrared spectroscopy and gas electron diffraction. researchgate.net

Computational models can predict the relative stability of different conformers. For instance, in related molecules like o-vanillin, DFT and MP2 calculations have been used to identify multiple stable conformations that differ by the orientation of the functional groups, which are stabilized by various hydrogen bonding networks. researchgate.net The strength of these hydrogen bonds can be quantified by calculating the intramolecular hydrogen bond enthalpy (ΔHintra-HB). acs.org Furthermore, theoretical models can explore how the molecule interacts with solvents, which can involve the formation of bifurcated hydrogen bonds where the hydroxyl hydrogen interacts simultaneously with an internal acceptor and an external solvent molecule. researchgate.net

The table below summarizes the types of hydrogen bonds and the computational methods used to study them.

| Type of Hydrogen Bond | Description | Theoretical Approach | Reference |

|---|---|---|---|

| Intramolecular | Occurs between the hydroxyl (-OH) group and the methoxy (-OCH₃) group within the same molecule. | DFT and MP2 calculations to determine conformer stability and bond enthalpy (ΔHintra-HB). | acs.orgacs.org |

| Intermolecular | Occurs between the hydroxyl group of one molecule and an acceptor atom (e.g., oxygen) on a neighboring molecule. | Calculations of interaction energies in dimers and larger clusters. | acs.org |

| Bifurcated | The hydroxyl hydrogen is involved in both an internal H-bond and an external H-bond with a solvent molecule. | Modeling of solute-solvent complexes. | researchgate.net |

Occurrence and Environmental Formation Pathways of 3 Ethyl 2 Methoxyphenol in Research

Occurrence in Natural Matrices Studied in Research

Scientific investigations have documented the presence of 3-Ethyl-2-methoxyphenol in various matrices, highlighting its role as an indicator of specific chemical and biological processes.

Research into the chemical composition of bio-oils derived from the pyrolysis of biomass has identified this compound. A study analyzing the liquid smoke from the pyrolysis of waste Acacia (Acacia mangum Wild) and Teak (Tectona grandis) wood detected this compound as one of the constituent compounds. researchgate.net Pyrolysis is a thermochemical decomposition of organic material at elevated temperatures in the absence of oxygen, and it breaks down complex polymers like lignin (B12514952) and cellulose (B213188) into a wide array of smaller molecules, including various phenols. nih.govros.edu.pltno.nl While the isomer 4-ethyl-2-methoxyphenol (B121337) is a more commonly reported product in the pyrolysis of various biomass sources such as corn straw, sorghum bagasse, and different types of wood, the specific identification in Acacia and Teak wood pyrolysis confirms the occurrence of the 3-ethyl isomer in these specific contexts. tandfonline.comncsu.educetjournal.ittubitak.gov.tracs.orgjree.irosf.io

Table 1: Detection of this compound in Wood Pyrolysis

| Biomass Source | Pyrolysis Product | Finding |

|---|---|---|

| Waste Acacia (Acacia mangum Wild) and Teak (Tectona grandis) wood | Liquid Smoke / Bio-oil | This compound was identified as a component. researchgate.net |

In the context of fermented foods and beverages, extensive research has focused on identifying key aroma and flavor compounds. While numerous studies have identified the isomer 4-ethyl-2-methoxyphenol as a significant chemical marker in products like soy sauce and coffee, contributing to their smoky and spicy notes, the presence of this compound is not commonly reported in these specific matrices. tandfonline.comnih.govjst.go.jpacs.orgmdpi.combasys2.caimreblank.chaimspress.combio-conferences.org The consistent detection of the 4-ethyl isomer across various types of Japanese soy sauces and in roasted coffee suggests it plays a more prominent role in the characteristic aroma profiles of these fermented products as determined by current analytical methods. nih.govbasys2.caimreblank.ch

This compound has been identified as a Volatile Organic Compound (VOC) produced by specific microorganisms. nih.gov VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to be released as gases from certain solids or liquids. s-t-a.org Research on the volatiles produced by oomycetes, a group of fungus-like microorganisms, has shown that at least six species within the Pythium and Phytophthora genera produce this compound. nih.gov These findings are significant as Phytophthora includes some of the most destructive plant pathogens, and the unique VOCs they emit, such as this compound, could potentially be used as biomarkers for the early detection of plant diseases. nih.govfrontiersin.orgresearchgate.netnih.gov

Table 2: Microbial Source of this compound as a VOC

| Microbial Genera | Context | Finding |

|---|---|---|

| Pythium and Phytophthora | In-vitro studies of VOCs produced by these oomycetes. | This compound was identified as a volatile produced by six species. nih.gov |

Formation Mechanisms in Natural Processes

The emergence of this compound in the environment is a result of specific chemical and biological transformation processes acting on larger organic molecules.

The formation of this compound during biomass pyrolysis is a direct result of the thermal degradation of biopolymers, particularly lignin. researchgate.netros.edu.pl Lignin, a principal component of wood and other plant matter, is a complex aromatic polymer. tno.nl When subjected to the high temperatures of pyrolysis, the intricate structure of lignin breaks down through a series of complex reactions. nih.govresearchgate.net This process involves the cleavage of ether and carbon-carbon bonds within the lignin polymer, leading to the release of a variety of smaller phenolic compounds, including methoxyphenols. ros.edu.plresearchgate.net The specific structure of the lignin in Acacia and Teak wood gives rise to the formation of this compound during this thermal decomposition. researchgate.net The initial step in the thermal decomposition of methoxyphenols often involves the loss of a methyl radical from the methoxy (B1213986) group. researchgate.net

This compound is synthesized through the metabolic activities of certain microorganisms. nih.gov The production of this compound by species of Pythium and Phytophthora demonstrates a microbial transformation pathway. nih.gov These oomycetes, as part of their metabolic processes, are capable of synthesizing a range of volatile organic compounds. nih.govnih.gov While the precise biochemical reactions leading to this compound within these organisms are a subject of ongoing research, it is understood that microorganisms can transform various organic substrates into a diverse array of metabolites. The presence of methoxyphenols in the environment is often linked to the microbial decomposition of complex organic matter like lignin and other plant-derived materials. ros.edu.plresearchgate.net General microbial transformation pathways for phenols can involve hydroxylation, methylation, and other enzymatic modifications of aromatic precursors. asm.orgfrontiersin.org

Anthropogenic Generation in Industrial Processes Relevant to Environmental Studies

The presence of this compound in the environment is not solely a consequence of natural processes. Industrial activities, particularly those involving the processing of wood and biomass, represent significant anthropogenic sources of this compound. The breakdown of lignin, a complex polymer abundant in wood, under various industrial conditions can lead to the formation and release of a variety of phenolic compounds, including this compound, into the environment.

Products from Wood Pulp Processing Effluents

The pulp and paper industry is a major contributor to the anthropogenic generation of this compound, which is often detected in the wastewater effluents from these facilities. The chemical pulping process, designed to separate cellulosic fibers from lignin, involves harsh chemical and thermal treatments that degrade the complex lignin structure into smaller, soluble fragments. These fragments include a variety of phenolic compounds derived from the guaiacyl and syringyl units of the lignin polymer.

Research has identified this compound, also known by its synonym 4-ethylguaiacol, as one of the low-molecular-weight phenolic compounds present in pulp and paper mill effluents. Its occurrence in untreated effluent indicates that it is generated during the pulping and bleaching stages of paper production. For instance, studies have shown the presence of 2-methoxy-4-ethyl-phenol in untreated effluent, which is subsequently reduced through bacterial treatment, highlighting its initial formation in the industrial process.

The formation of this compound is linked to the degradation of lignin. Pyrolysis studies of Kraft lignin, a byproduct of the Kraft pulping process, have demonstrated the generation of various methoxy- and alkyl-methoxy-phenols. While the precise reaction mechanisms leading to the formation of the ethyl group on the phenol (B47542) ring during industrial pulping are complex, the evidence strongly supports the transformation of lignin into this compound under the high temperature and chemical pressures of the process.

Advanced Analytical Methodologies for Research on 3 Ethyl 2 Methoxyphenol

Chromatographic Techniques for Separation and Identification

Chromatography stands as the cornerstone for the analytical investigation of 3-Ethyl-2-methoxyphenol. The choice of technique is dictated by the complexity of the sample matrix and the required sensitivity and selectivity of the analysis.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas chromatography is a principal technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is volatilized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used combination for the definitive identification of this compound. The gas chromatograph separates the compound from other components in the mixture, and the mass spectrometer provides structural information by fragmenting the molecule and analyzing the resulting mass-to-charge ratios of the ions. This dual approach ensures high confidence in identification. For instance, the analysis of a supercritical CO2 extract of Kentucky dark fire-cured tobacco successfully identified this compound using GC-MS. leffingwell.com The mass spectrum obtained serves as a chemical fingerprint for the compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) is another common configuration. The FID is a sensitive, universal detector for organic compounds. While it does not provide structural information like a mass spectrometer, it offers robust and reliable quantification, making it suitable for routine analysis where the identity of the compound is already known. Methodologies developed for isomers like 4-methoxyphenol (B1676288) utilize GC-FID, demonstrating its applicability for quantifying methoxyphenolic compounds.

A patent document outlines a specific GC method for analyzing a bottom fraction containing phenolic compounds, which is applicable for this compound. google.com

Table 1: Example GC Parameters for Phenolic Compound Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | DB-5, 60m x 0.32mm ID, 1 µm film thickness | google.com |

| Oven Program | 40°C (8 min), then ramp to 285°C at 10°C/min, hold for 53.5 min | google.com |

| Injector Temp. | 260°C | leffingwell.com |

| Carrier Gas | Helium | leffingwell.comgoogle.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | leffingwell.com |

Liquid Chromatography (LC) Applications (e.g., HPLC-UV/Fluorescence, LC-MS)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is employed for the analysis of less volatile or thermally sensitive compounds. For phenolic compounds, reverse-phase HPLC is a standard approach.

HPLC with UV or Fluorescence Detection can be used for quantification. Phenolic compounds inherently absorb UV light, allowing for detection with a UV detector. Fluorescence detectors can offer higher sensitivity and selectivity if the compound is naturally fluorescent or can be derivatized to become fluorescent.

Liquid Chromatography-Mass Spectrometry (LC-MS) , and its tandem version (LC-MS/MS), provides high sensitivity and selectivity, making it ideal for trace analysis in complex matrices. This technique was utilized to identify this compound as a degradation product of the pesticide carbofuran, demonstrating its power in identifying compounds in aqueous solutions. researchgate.netresearchgate.net

Two-Dimensional Gas Chromatography (GCxGC-MS/O) for Complex Mixture Analysis

For exceptionally complex samples such as coffee, tobacco smoke, or aged spirits, one-dimensional chromatography may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation capacity. In GCxGC, two columns with different stationary phase selectivities are coupled sequentially. This allows for a much more detailed separation of co-eluting compounds.

When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC provides a powerful tool for both targeted and non-targeted analysis. Studies on coffee have successfully used HS-SPME-GCxGC-TOFMS to create detailed profiles of volatile compounds, including the closely related isomer 4-Ethyl-2-methoxyphenol (B121337). nih.gov This methodology is directly applicable to the analysis of this compound, enabling its separation from a myriad of other aroma compounds. Coupling with an olfactometry (O) port allows for sensory evaluation of the separated compounds, linking them to specific aroma characteristics.

Gas Chromatography–Ion Mobility Spectrometry (GC-IMS) for Trace Analysis

Gas Chromatography–Ion Mobility Spectrometry (GC-IMS) is an emerging technique that offers rapid and highly sensitive analysis of volatile organic compounds (VOCs). It combines the separation power of gas chromatography with an additional separation dimension based on the drift time of ions in an electric field. researchgate.net This dual separation mechanism makes GC-IMS particularly effective for analyzing the flavor profiles of complex food matrices and for detecting trace-level compounds.

The technique does not require complex pretreatment and provides a characteristic two-dimensional fingerprint (GC retention time vs. ion drift time) for a sample. This is highly useful for quality control and authenticity testing. Research on the flavor profiles of cigar tobacco leaves has successfully used Headspace-GC–IMS to identify a wide range of volatile compounds, including the isomer 4-ethyl-2-methoxyphenol, highlighting the technique's suitability for analyzing complex natural products where this compound might also be present. researchgate.net

Sample Preparation and Derivatization Protocols for Enhanced Detection

Effective sample preparation is a critical prerequisite for successful chromatographic analysis. The primary goal is to extract the target analyte from its matrix, remove interfering substances, and concentrate it to a level suitable for detection.

Extraction Techniques for Diverse Matrices

The choice of extraction technique depends heavily on the sample matrix (e.g., solid, liquid, gas) and the physicochemical properties of this compound.

Liquid-Liquid Extraction (LLE): This is a classic method used extensively for liquid samples like wine or other beverages. The sample is mixed with an immiscible organic solvent (e.g., a pentane/diethyl ether mixture). This compound, being a phenolic compound, will partition into the organic phase, which is then collected and concentrated for GC-MS analysis. LLE has proven effective for recovering ethylphenols from red wine with high recovery rates. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid adsorbent packed in a cartridge to selectively isolate analytes from a liquid sample. For ethylphenols in wine, mixed-mode SPE cartridges can be used to achieve high selectivity. researchgate.net The sample is passed through the cartridge, interferences are washed away, and the analyte of interest is then eluted with a small volume of solvent. This technique is often combined with others, like dispersive liquid-liquid microextraction (DLLME), for further concentration. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a selective stationary phase. The fiber is exposed to the headspace above a liquid or solid sample (Headspace-SPME) or directly immersed in a liquid sample. Volatile and semi-volatile compounds like this compound adsorb onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. This method is widely used for analyzing aroma compounds in food and beverages. scispace.com Derivatization, such as acetylation, can sometimes be performed in-situ to improve the chromatographic performance of the analytes. researchgate.netscispace.com

Table 2: Extraction Techniques for Phenolic Compounds

| Technique | Principle | Typical Matrix | Key Advantages | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Wine, Beverages | Simple, reliable, good recovery. | nih.govnih.gov |

| Solid-Phase Extraction (SPE) | Selective adsorption of analyte onto a solid sorbent. | Wine, Aqueous Solutions | High selectivity, reduced solvent use. | nih.govresearchgate.net |

| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber. | Beverages, Food (Headspace) | Solvent-free, simple, good for volatiles. | scispace.com |

Derivatization Strategies for GC Analysis (e.g., Acetate (B1210297) Derivatives, PFBBr)

In the gas chromatography (GC) analysis of phenolic compounds like this compound, derivatization is a crucial step to improve analyte volatility, thermal stability, and chromatographic separation. This process involves chemically modifying the polar hydroxyl group of the phenol (B47542) to create a less polar and more volatile derivative, which is more amenable to GC analysis. science.gov Commonly employed strategies include the formation of acetate derivatives and the use of pentafluorobenzyl bromide (PFBBr) for derivatization. mdpi.comsigmaaldrich.comsigmaaldrich.com

Acetate Derivatives: The formation of acetate derivatives is a classic and effective method for the derivatization of phenols. This typically involves reacting the phenol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a catalyst. The resulting ester is more volatile and less polar than the original phenol, leading to improved peak shape and resolution in GC analysis.

Pentafluorobenzyl Bromide (PFBBr) Derivatization: PFBBr is a highly effective derivatizing agent for phenols, as well as carboxylic acids and mercaptans. sigmaaldrich.comsigmaaldrich.com It reacts with the phenolic hydroxyl group to form a pentafluorobenzyl ether. research-solution.com These derivatives are particularly well-suited for analysis by gas chromatography with electron capture detection (GC-ECD) due to the presence of the highly electronegative fluorine atoms, which significantly enhances the detector's response. sigmaaldrich.comsigmaaldrich.com The reaction with PFBBr is typically carried out under basic conditions, often with a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. sigmaaldrich.comsigmaaldrich.com While PFBBr is a potent reagent, its toxicity necessitates careful handling. mdpi.com

The choice of derivatization strategy depends on the specific analytical requirements, such as the desired sensitivity and the available detection systems. Both acetate and PFBBr derivatization have been successfully applied in the analysis of various phenolic compounds, improving their chromatographic behavior and enabling accurate quantification at trace levels. sigmaaldrich.comsigmaaldrich.com

Method Validation and Quality Assurance in Analytical Research

Method validation and quality assurance are indispensable components of analytical research on this compound, ensuring the reliability, accuracy, and reproducibility of the obtained results. pcdn.conih.gov These processes involve a series of experiments designed to demonstrate that an analytical method is suitable for its intended purpose. pcdn.co Key aspects of method validation include assessing linearity, precision, accuracy, and robustness. nih.gov

Use of Deuterated Internal Standards for Recovery Assessment

A critical element of quality assurance in quantitative analysis is the assessment of analyte recovery during sample preparation and analysis. Deuterated internal standards are widely recognized as the gold standard for this purpose, particularly in complex matrices like food and beverages. udspub.comrestek.comnih.govdtu.dkclearsynth.com For the analysis of this compound, its deuterated analogue, 4-ethyl-2-methoxyphenol-d3, serves as an ideal internal standard. medchemexpress.comresearchgate.net

The principle behind using a deuterated internal standard lies in its chemical and physical similarity to the target analyte. clearsynth.com Deuterium-labeled compounds have nearly identical properties to their unlabeled counterparts, meaning they behave similarly during extraction, derivatization, and chromatographic separation. nih.gov However, they are distinguishable by mass spectrometry due to their higher mass.

By adding a known amount of the deuterated internal standard to the sample at the beginning of the analytical procedure, any losses of the target analyte during sample workup can be accurately corrected. udspub.com The ratio of the signal of the native analyte to the signal of the deuterated internal standard is used for quantification. This approach effectively compensates for matrix effects, which are common in complex samples and can lead to either suppression or enhancement of the analytical signal. clearsynth.com The use of deuterated internal standards significantly improves the accuracy and precision of the analytical method, providing a reliable assessment of analyte recovery and ensuring the quality of the quantitative data. restek.comclearsynth.com

Molecular Interaction Studies of 3 Ethyl 2 Methoxyphenol in Vitro and in Silico Focus

Computational Molecular Docking Simulations with Biochemical Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in understanding the interactions between a ligand, such as 3-Ethyl-2-methoxyphenol, and a protein receptor at the molecular level.

Ligand-Protein Interaction Profiling and Binding Site Analysis

Computational docking studies have been performed to investigate the binding affinity of this compound with various biochemical receptors. These studies help in identifying the key amino acid residues in the receptor's binding pocket that interact with the ligand and in estimating the binding energy, which is an indicator of the stability of the ligand-receptor complex.

One such study explored the interaction of 4-ethyl-2-methoxyphenol (B121337) with the Glucagon-like peptide-1 (GLP-1) receptor, a target for type 2 diabetes treatment. The docking simulation revealed a favorable binding energy of -6.10 kcal/mol. The analysis of the binding site indicated that the compound interacts with six amino acid residues: SER 84, CYS 85, TRP 87, ALA 92, VAL 95, and PRO 96.

Another in silico investigation focused on the interaction of 4-ethylguaiacol with the protein tyrosine phosphatase receptor-type Z (PTPRZ), a potential target in glioblastoma. This study reported an interaction energy of -4.3 kcal/mol. The analysis highlighted interactions with key residues within the PTPRZ binding pocket, including ASP1164, PRO1158, and MET1160.

These findings suggest that this compound has the potential to bind to and modulate the activity of different biochemical receptors. The specific interactions and binding affinities are dependent on the topology and chemical environment of the receptor's binding site.

Molecular Docking Profile of this compound with Biochemical Receptors

| Biochemical Receptor | PDB Code | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Potential Therapeutic Area |

|---|---|---|---|---|

| Glucagon-like peptide-1 (GLP-1) Receptor | 4ZGM | -6.10 | SER 84, CYS 85, TRP 87, ALA 92, VAL 95, PRO 96 | Diabetes |

| Protein Tyrosine Phosphatase Receptor-type Z (PTPRZ) | 5H08 | -4.3 | ASP1164, PRO1158, MET1160 | Glioblastoma |

Structure-Activity Relationship (SAR) Modeling for Theoretical Binding Affinity

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to understand how the chemical structure of a compound influences its biological activity. These models can predict the activity of new compounds and guide the design of more potent molecules.

For phenolic compounds like this compound, several physicochemical and structural features are known to be important for their interaction with biological targets. These include:

Lipophilicity (logP): This parameter describes the compound's ability to partition between an oily and an aqueous phase. It often influences how well a molecule can cross cell membranes and interact with hydrophobic pockets in proteins.

Electronic Properties: Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as atomic charges, provide insight into the molecule's ability to participate in electronic interactions like hydrogen bonding and pi-pi stacking.

Steric Properties: The size and shape of the molecule, as defined by parameters like molecular volume and surface area, determine how well it fits into the binding site of a receptor.

Key Descriptors in QSAR Models for Phenolic Compounds and their General Influence on Binding Affinity

| Descriptor Type | Specific Descriptor | General Influence on Binding Affinity |

|---|---|---|

| Electronic | Net Atomic Charges (e.g., on phenolic oxygen) | Influences hydrogen bonding and electrostatic interactions. |

| Dipole Moment | Affects the overall polarity and interaction with polar residues in the binding site. | |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Higher lipophilicity can enhance binding to hydrophobic pockets but may also affect solubility. |

| Steric | Molecular Volume/Surface Area | Determines the goodness of fit within the receptor's binding pocket. |

| Shape Indices | Reflects the three-dimensional conformation and its complementarity to the binding site. |

In Vitro Enzyme Kinetic Studies (e.g., Inhibition Mechanisms)

In vitro enzyme kinetic studies are essential for characterizing the interaction of a compound with an enzyme. These studies can determine if a compound acts as an inhibitor or a substrate and can elucidate the mechanism of its action.

Investigation of Enzyme-Substrate Analogue Interactions